3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-ol
Description
3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-ol is an α,β-unsaturated alcohol featuring a thiophene core substituted with methyl groups at the 2- and 5-positions. The propenol chain includes a hydroxyl group at the terminal position, distinguishing it from ketone-based analogs (e.g., chalcones).
Properties
Molecular Formula |
C9H12OS |
|---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
(E)-3-(2,5-dimethylthiophen-3-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H12OS/c1-7-6-9(4-3-5-10)8(2)11-7/h3-4,6,10H,5H2,1-2H3/b4-3+ |
InChI Key |
VXIPANIKWWIQDY-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=CC(=C(S1)C)/C=C/CO |
Canonical SMILES |
CC1=CC(=C(S1)C)C=CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of 3-acetyl-2,5-dimethylthiophene with appropriate aldehydes under basic conditions. For example, the reaction of 3-acetyl-2,5-dimethylthiophene with 3,4-dimethoxybenzaldehyde in the presence of sodium hydroxide in ethanol can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Functional Group and Substituent Analysis
The compound’s closest analogs include chalcone derivatives (α,β-unsaturated ketones) and other propanol derivatives. Key structural differences and similarities are outlined below:
- In contrast, chalcone derivatives (e.g., ) exhibit C=O groups that participate in weaker C–H⋯O interactions and π-π stacking. Substituents on the aromatic rings modulate electronic and steric effects. For example, the 3,4-dimethoxyphenyl group in introduces electron-donating methoxy groups, altering reactivity and intermolecular interactions.
2.3. Physicochemical Properties
- Melting Points :
- Chalcone analogs with electron-rich substituents (e.g., 3,4-dimethoxyphenyl ) melt at 387–388 K, while those with hydroxyl groups (e.g., 2-hydroxyphenyl ) show higher melting points (418–419 K). The target alcohol’s melting point is likely intermediate, influenced by H-bond strength and steric factors.
- Hydrogen Bonding :
- highlights the role of hydrogen-bonding patterns in crystal engineering. The alcohol’s O–H group may form bifurcated or linear H-bonds, contrasting with the weaker C–H⋯O interactions in ketones.
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